molecular formula C19H22FN3OS B2847145 2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1021228-05-6

2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2847145
CAS RN: 1021228-05-6
M. Wt: 359.46
InChI Key: XXBUFDGHBYMMAV-UHFFFAOYSA-N
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Description

2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22FN3OS and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality 2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antipsychotic Applications

Research has indicated that compounds related to 2-(Diethylamino)-1-(5-(4-Fluorophenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Ethanone have potential applications as antipsychotic agents. For instance, studies have found that similar compounds exhibit antipsychotic-like profiles in behavioral animal tests. These compounds, notably, do not interact with dopamine receptors, unlike many clinically available antipsychotic agents. This unique mechanism of action suggests potential use in the treatment of psychiatric disorders without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Antimicrobial Activity

Compounds structurally similar to 2-(Diethylamino)-1-(5-(4-Fluorophenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Ethanone have been investigated for their antimicrobial properties. Novel Schiff bases using related chemical structures have shown significant in vitro antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Puthran et al., 2019).

Molecular Docking and Drug Design

The compound and its analogs have been used in molecular docking studies, which are crucial for understanding the interactions of potential drugs with biological targets. Such studies have indicated that specific structural components of these compounds are essential for binding to target proteins, suggesting their potential as lead compounds in the design of new therapeutic agents (Mary et al., 2015).

Detection of Metal Ions

Certain derivatives of this compound have been utilized in the development of sensitive probes for the detection of metal ions, such as Cr3+. These compounds exhibit significant changes in fluorescence upon binding to specific ions, highlighting their utility in environmental monitoring and biochemical assays (Mani et al., 2018).

Antitubercular Activity

Research has also been conducted on derivatives of this compound for their potential antitubercular activity. Some synthesized compounds in this category have shown increased potency against Mycobacterium tuberculosis, suggesting their potential in the treatment of tuberculosis (Venugopal et al., 2020).

properties

IUPAC Name

2-(diethylamino)-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3OS/c1-3-22(4-2)13-19(24)23-17(14-7-9-15(20)10-8-14)12-16(21-23)18-6-5-11-25-18/h5-11,17H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBUFDGHBYMMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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